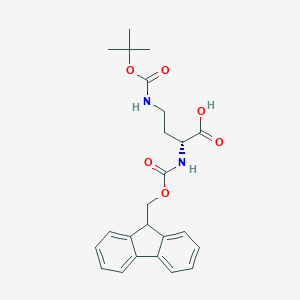

Fmoc-D-Dab(Boc)-OH

Description

Contextual Significance of Non-Proteinogenic Amino Acids in Peptide Science

Non-proteinogenic amino acids (NPAAs), also known as unnatural amino acids, are amino acids not encoded by the standard genetic code and thus not directly incorporated into proteins during ribosomal translation nih.govmdpi.comcultivatorphytolab.com. Their incorporation into synthetic peptides offers a powerful strategy to overcome the inherent limitations of peptides composed solely of natural amino acids nih.govnih.gov. NPAAs can significantly improve peptide properties such as in vivo stability, resistance to enzymatic degradation, potency, bioavailability, and target selectivity nih.govsigmaaldrich.combiosynth.comnih.gov. This ability to fine-tune peptide characteristics makes NPAAs invaluable in the development of peptide-based therapeutics and advanced biomaterials biosynth.comnih.govenamine.net.

Evolution of Diaminobutyric Acid Derivatives in Synthetic Chemistry

Diaminobutyric acid (Dab) is a non-proteinogenic amino acid characterized by two amino groups, one at the alpha position and another at the gamma position. Historically, Dab gained prominence due to its presence as a major constituent in important antibiotics like polymyxins and aerosporins, discovered in the mid-20th century oregonstate.eduhmdb.ca. The synthetic accessibility and chemical versatility of Dab and its derivatives have made them crucial building blocks in peptide chemistry. Over time, various derivatives of Dab have been developed, featuring different protecting groups to facilitate selective peptide bond formation and side-chain modifications cymitquimica.comnih.gov.

Rationale for the D-Configuration in Fmoc-D-Dab(Boc)-OH for Specific Research Aims

The D-configuration of an amino acid refers to the spatial arrangement of its substituents around the alpha-carbon, which is the mirror image of the more common L-configuration found in natural proteins jpt.combiopharmaspec.com. Incorporating D-amino acids into peptide sequences is a deliberate strategy to enhance peptide properties biopharmaspec.comfrontiersin.org. Peptides containing D-amino acids often exhibit increased resistance to proteolysis by peptidases, which are typically specific for L-amino acids biopharmaspec.comfrontiersin.orgnih.gov. This enhanced stability can lead to a longer in vivo half-life, improved bioavailability, and greater potency biopharmaspec.comfrontiersin.org. Furthermore, the D-configuration can influence receptor recognition and peptide conformation, potentially leading to altered or improved biological activity frontiersin.orgmdpi.com. For this compound, the D-configuration specifically contributes to these stability and recognition advantages in the synthesized peptide.

Overview of Protecting Group Strategies in this compound Chemistry

The synthesis of peptides using this compound relies on the judicious use of protecting groups to ensure regioselective peptide bond formation and prevent unwanted side reactions. The compound itself features two key protecting groups: the Fmoc group on the alpha-amino group and the Boc group on the gamma-amino side chain.

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely adopted, base-labile protecting group for the alpha-amino terminus of amino acids in solid-phase peptide synthesis (SPPS) peptide.comaltabioscience.comchempep.comwikipedia.orgpublish.csiro.au. Its primary advantage lies in its orthogonality with acid-labile side-chain protecting groups. Fmoc is readily removed under mild basic conditions, typically using piperidine (B6355638) in dimethylformamide (DMF), without affecting most common side-chain protecting groups peptide.comchempep.comwikipedia.orgiris-biotech.de. This mild deprotection is crucial for preserving the integrity of the growing peptide chain and the solid support altabioscience.compublish.csiro.aunih.gov. The Fmoc strategy is considered the method of choice for modern SPPS due to its efficiency, mild reaction conditions, and compatibility with a wide range of modifications altabioscience.compublish.csiro.aunih.gov.

The tert-butoxycarbonyl (Boc) group serves as an acid-labile protecting group for the gamma-amino side chain of diaminobutyric acid in this compound cymitquimica.comiris-biotech.deresearchgate.net. This protection is essential to prevent the side-chain amino group from participating in peptide bond formation during synthesis. The Boc group's lability to acidic conditions, such as trifluoroacetic acid (TFA), allows for its selective removal during the final cleavage of the peptide from the resin, or in specific intermediate steps, while the Fmoc group is removed by base peptide.comiris-biotech.deresearchgate.net. This orthogonal protection scheme is fundamental to building complex peptide sequences accurately.

Current Research Landscape and Future Directions for this compound

This compound is extensively utilized in the synthesis of a diverse array of peptides for various research applications. Its ability to introduce a D-configured, protected diamino acid residue makes it valuable for creating peptides with enhanced stability and specific biological activities cymitquimica.comnih.govchemimpex.com. Current research highlights its use in developing peptide-based drug candidates, including those with antimicrobial properties nih.gov and anticancer agents chemimpex.com. Furthermore, its utility extends to bioconjugation, materials science, and the construction of complex cyclic peptides nih.govchemimpex.comcharnwooddiscovery.com. Future directions involve leveraging this compound in the design of more potent and selective therapeutics, as well as in the creation of novel peptide-based biomaterials and diagnostic tools.

Data Tables

Table 1: Key Properties of this compound

| Property | Value | Source |

| Chemical Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-gamma-t-butyloxycarbonyl-D-2,4-diaminobutyric acid | iris-biotech.de |

| Synonyms | N-alpha-Fmoc-N-gamma-Boc-D-2,4-diaminobutyric acid, Fmoc-D-Dab(Boc) | iris-biotech.de |

| CAS Number | 114360-56-4 | iris-biotech.de |

| Molecular Formula | C24H28N2O6 | chemimpex.comiris-biotech.de |

| Molecular Weight | 440.5 g/mol | chemimpex.comiris-biotech.de |

| Appearance | Powder | iris-biotech.desigmaaldrich.com |

| Purity | ≥97.0% (HPLC) | iris-biotech.desigmaaldrich.com |

| Optical Activity | [α]20/546 −14.5±1°, c = 1% in methanol | sigmaaldrich.com |

| Solubility | Soluble in organic solvents like DMF, DCM. | cymitquimica.com |

| Primary Application | Peptide Synthesis (Fmoc SPPS) | iris-biotech.desigmaaldrich.com |

| Storage Conditions | 2-8°C | sigmaaldrich.com |

Table 2: Comparison of Fmoc and Boc Protecting Groups in SPPS

| Feature | Fmoc Group | Boc Group |

| Target | Nα-amino group | Nα-amino group (historically) or Side-chain amino groups (e.g., on Lys, Dab) |

| Lability | Base-labile (e.g., piperidine, DBU) | Acid-labile (e.g., TFA) |

| Stability | Acid-stable, stable to hydrolysis | Base-stable |

| Orthogonality | Orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt) | Not orthogonal to benzyl-based groups (both acid-labile) |

| Deprotection Byproducts | Dibenzofulvene (UV-active, scavenged by piperidine) | Isobutylene, CO2 (volatile) |

| Common Use | Dominant Nα-protection in modern SPPS | Historically used for Nα-protection; now primarily for side-chain protection |

| Advantages | Mild deprotection, ease of monitoring, compatibility with many side-chain PGs | Stable to bases, suitable for certain difficult sequences |

| Disadvantages | Potential for aspartimide formation with Asp residues, sensitivity to strong bases | Requires stronger acids for cleavage, less orthogonal to some side-chain PGs |

| Source References | peptide.comaltabioscience.comchempep.comwikipedia.orgpublish.csiro.auiris-biotech.denih.govresearchgate.net | peptide.comiris-biotech.deresearchgate.net |

Compound List

this compound

Diaminobutyric acid (Dab)

Fmoc (9-fluorenylmethoxycarbonyl)

Boc (tert-butoxycarbonyl)

Piperidine

Trifluoroacetic acid (TFA)

L-amino acids

D-amino acids

Peptides

Peptidomimetics

Polymyxins

Aerosporins

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O6/c1-24(2,3)32-22(29)25-13-12-20(21(27)28)26-23(30)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIWKOFAHRLBNMG-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427336 | |

| Record name | (2R)-4-[(tert-Butoxycarbonyl)amino]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114360-56-4 | |

| Record name | (2R)-4-[(tert-Butoxycarbonyl)amino]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2~{R})-2-(9~{H}-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Fmoc D Dab Boc Oh and Its Derivatives

Advanced Synthesis Routes of Fmoc-D-Dab(Boc)-OH

The synthesis of this compound typically involves a multi-step process starting from D-2,4-diaminobutyric acid. Key considerations include maintaining the D-configuration and optimizing reaction conditions for yield and purity.

Chiral Purity and Stereochemical Control in Synthesis

Maintaining the stereochemical integrity of the D-enantiomer is paramount during the synthesis of this compound. While specific details on enantioselective synthesis routes for this exact compound are not exhaustively detailed in the provided snippets, general principles of amino acid synthesis apply. Protecting the alpha-amino group with Fmoc and the side-chain amino group with Boc are standard procedures. Racemization, the loss of chiral purity, can occur during activation and coupling steps in peptide synthesis peptide.comluxembourg-bio.com. Strategies to suppress racemization often involve the use of specific additives like HOBt, HOAt, or Oxyma Pure, and careful selection of coupling reagents and bases peptide.combachem.com. For Fmoc-protected amino acids, base-mediated deprotection steps, while generally mild, require careful control to prevent epimerization, especially for residues prone to it like histidine and cysteine peptide.comresearchgate.net. The enantiomeric purity of commercially available this compound is typically reported to be very high, often ≥99.0% (a/a) or even ≥99.9% sigmaaldrich.comiris-biotech.de.

Optimization of Reaction Conditions for Yield and Purity

The synthesis of this compound involves sequential protection steps. For instance, the Fmoc group is typically introduced by reacting the amino acid with Fmoc-Cl in the presence of a tertiary amine base (e.g., triethylamine (B128534) or DIPEA) in anhydrous solvents like DMF or DCM, often at controlled temperatures (e.g., 0–4°C) to minimize side reactions . The Boc group is usually incorporated using di-tert-butyl dicarbonate (B1257347) (Boc₂O) under alkaline conditions .

Industrial-scale production may employ continuous flow synthesis to enhance reproducibility and reduce solvent usage . Optimization focuses on parameters such as solvent purity, stoichiometry of reagents, reaction time, and temperature control to maximize yield and achieve high purity, often exceeding 98% as determined by HPLC watanabechem.co.jpsigmaaldrich.com. Purification methods commonly include column chromatography or recrystallization, with reverse-phase HPLC being a standard analytical technique for purity assessment sigmaaldrich.com.

Orthogonal Protecting Group Strategies

The utility of this compound lies in its orthogonal protecting groups, which allows for selective manipulation during complex syntheses.

Compatibility with Fmoc/tBu and Boc/Bzl Strategies

This compound is a cornerstone of the widely adopted Fmoc/tert-butyl (Fmoc/tBu) strategy in SPPS iris-biotech.deamericanpeptidesociety.orgwikipedia.orgiris-biotech.de. In this strategy, the Fmoc group on the N-terminus is removed by mild basic conditions (e.g., piperidine (B6355638) in DMF), while the Boc group on the side chain, along with other tert-butyl-based protecting groups, is removed by acidic conditions (e.g., TFA) during the final cleavage step wikipedia.orgpeptide.comtotal-synthesis.comgenscript.com. This orthogonality ensures that the side-chain protection remains intact during the repetitive Fmoc deprotection cycles organic-chemistry.org.

The older Boc/benzyl (B1604629) (Boc/Bzl) strategy, while less common now, also utilized Boc for N-terminal protection and benzyl-based groups for side chains. However, this scheme is not truly orthogonal as both Boc and benzyl groups are acid-labile, requiring careful management of acidic deprotection conditions wikipedia.orgpeptide.comseplite.com. Fmoc/tBu offers advantages such as milder deprotection conditions and avoidance of highly toxic reagents like anhydrous HF, which is often required for the Boc/Bzl strategy iris-biotech.dewikipedia.orgtotal-synthesis.com.

Comparison with Other Side-Chain Protecting Groups (e.g., Aloc, ivDde, Mtt)

The Boc group for the side-chain amino function of diaminobutyric acid offers a balance of stability and cleavability. However, other protecting groups provide alternative orthogonal strategies for specific applications:

Allyloxycarbonyl (Aloc): Aloc is removed by palladium-catalyzed reactions, offering orthogonality to both Fmoc (base-labile) and Boc (acid-labile) groups. This makes it suitable for complex syntheses requiring selective deprotection of the side chain without affecting other protecting groups peptide.comiris-biotech.de.

1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and its derivative 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde): These groups are stable to both piperidine (Fmoc removal) and TFA (Boc/tBu removal) but are cleaved by hydrazine (B178648). This allows for selective deprotection of the side chain, facilitating site-specific modifications like labeling or cyclization, often without affecting the Fmoc group peptide.comsigmaaldrich.com. However, care must be taken as hydrazine can also cleave Fmoc groups sigmaaldrich.comsigmaaldrich.com. The ivDde group is generally more robust than Dde sigmaaldrich.com.

4-methyltrityl (Mtt): Mtt is an acid-labile protecting group that can be selectively removed under milder acidic conditions compared to tBu, offering another level of orthogonality. However, Fmoc-Dab(Mtt)-OH has been reported to exhibit poor coupling efficiency due to lactamization peptide.comresearchgate.net.

The choice between Boc and these other groups depends on the specific peptide sequence and the desired synthetic strategy, with Boc being a common and reliable choice for many applications peptide.com.

Selective Deprotection Protocols for this compound

The selective deprotection of this compound is a critical aspect of its use in peptide synthesis.

Fmoc Deprotection: The Fmoc group is readily removed under mild basic conditions. The most common reagent is a solution of 20–50% piperidine in DMF. Other secondary amines like morpholine, diethylamine, or piperazine (B1678402) can also be used total-synthesis.comresearchgate.netwikipedia.orgscholaris.cairis-biotech.deresearchgate.net. The mechanism involves the formation of a fluorenyl anion, and the dibenzofulvene byproduct is typically scavenged by the amine base total-synthesis.comresearchgate.netwikipedia.org. This deprotection is rapid, with half-lives on the order of seconds in standard conditions researchgate.netwikipedia.org.

Boc Deprotection: The Boc group is removed under acidic conditions. Trifluoroacetic acid (TFA) is the most frequently used reagent, typically in concentrations of 20–95% in dichloromethane (B109758) (DCM) or with scavengers like triethylsilane (Et₃SiH) and water to prevent side reactions with sensitive residues iris-biotech.degenscript.comsemanticscholar.org. Other acids like HCl in organic solvents can also be employed genscript.com. The acidic deprotection liberates isobutene and carbon dioxide genscript.com.

The orthogonality of these two protecting groups allows for sequential deprotection. For example, the Fmoc group can be removed to allow coupling of the next amino acid, while the Boc group on the side chain remains intact. Subsequently, the Boc group can be removed along with other acid-labile protecting groups during the final cleavage of the peptide from the resin.

Applications of Fmoc D Dab Boc Oh in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Dab(Boc)-OH

This compound is extensively utilized as a building block in Fmoc-based SPPS. This strategy relies on the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is anchored to a solid resin support. The Fmoc group provides temporary protection of the α-amino group and is removed at each cycle with a mild base, typically piperidine (B6355638), to allow for the next amino acid coupling. iris-biotech.de The Boc group protecting the side chain of the diaminobutyric acid (Dab) residue remains stable under these basic conditions but can be cleaved with a strong acid, such as trifluoroacetic acid (TFA), during the final deprotection and cleavage of the peptide from the resin. iris-biotech.de This orthogonality is crucial for preventing unwanted side reactions and ensuring the integrity of the desired peptide sequence. iris-biotech.depeptide.com

Incorporation into Complex Peptide Architectures

The dual protection offered by this compound makes it particularly valuable for the synthesis of peptides with intricate and non-linear structures. Its incorporation is a key step in the construction of cyclic peptides, branched peptides, and other complex arrangements. iris-biotech.de For instance, it has been used in the synthesis of cyclic lipopeptides with antimicrobial properties. biosynth.com The ability to selectively deprotect the side chain allows for site-specific modifications and the introduction of branching points or cyclization linkages within the peptide backbone.

Challenges and Optimization in Coupling Efficiency

While widely used, the incorporation of this compound can present challenges related to coupling efficiency. Factors such as steric hindrance can sometimes lead to incomplete reactions. To overcome this, optimization of coupling conditions is often necessary. This may involve the use of more potent activating reagents like HBTU, HATU, HCTU, or PyBOP in the presence of a base such as DIPEA. Extending reaction times and performing double couplings can also help ensure complete incorporation of the amino acid. Monitoring the coupling reaction with tests like the Kaiser test is a standard procedure to confirm the absence of free amines before proceeding to the next step in the synthesis. mdpi.com

Table 1: Common Coupling Reagents Used with this compound

| Reagent | Full Name | Notes |

|---|---|---|

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | A standard and effective coupling reagent. |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Often used for difficult couplings due to its high reactivity. mdpi.com |

| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | A highly efficient coupling agent. |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Another potent reagent for sterically hindered couplings. |

| DIC | N,N'-Diisopropylcarbodiimide | A common carbodiimide-based coupling reagent. |

Synthesis of Branched and Cyclic Peptides

The orthogonal protection of this compound is instrumental in the synthesis of branched and cyclic peptides. iris-biotech.desigmaaldrich.com After the linear peptide chain is assembled on the resin, the Boc group on the Dab side chain can be selectively removed with acid, exposing a primary amine. This amine can then serve as an attachment point for another peptide chain, creating a branched structure. Alternatively, this newly exposed amine can be reacted with an activated carboxyl group elsewhere in the peptide chain to form a cyclic peptide. This strategy has been successfully employed in creating macrocyclic peptide antibiotics. acs.orguniversiteitleiden.nl The use of other orthogonal protecting groups, such as Alloc or ivDde in conjunction with Fmoc and Boc, further expands the possibilities for creating highly complex, multi-cyclic, or branched architectures. sigmaaldrich.comsigmaaldrich.com

Synthesis of Peptidomimetics and Constrained Peptide Analogs

This compound is also a valuable tool in the synthesis of peptidomimetics and constrained peptide analogs. Peptidomimetics are molecules that mimic the structure and function of natural peptides but often have improved properties such as enhanced stability or bioavailability. By incorporating non-natural amino acids like D-Dab, researchers can introduce specific structural constraints or functional groups. For example, the Dab side chain can be used as a scaffold to introduce modifications that create a constrained peptide analog, where the peptide's conformation is restricted. This can lead to increased receptor binding affinity and selectivity. The synthesis of polymyxin-inspired peptidomimetics targeting viral proteins is one such application. mdpi.com

Fragment Condensation Approaches Utilizing this compound

In addition to stepwise SPPS, this compound can be utilized in fragment condensation strategies for the synthesis of very long peptides or proteins. In this approach, several smaller, protected peptide fragments are synthesized independently and then joined together. peptide.com A protected peptide fragment containing a C-terminal Dab(Boc) residue can be prepared. After selective deprotection of the appropriate termini, this fragment can be coupled to another peptide fragment. For instance, a protected peptide fragment with a C-terminal Dab residue (after Boc removal) could potentially be ligated to a fragment with an N-terminal thioester in a native chemical ligation (NCL)-like manner, although this is less common than using cysteine. More traditionally, standard solution-phase coupling methods can be used to join the fragments. This approach can be advantageous for producing large quantities of a target peptide or for overcoming difficulties associated with the synthesis of long sequences by stepwise SPPS.

Table 2: Compound Names

| Abbreviation/Name | Full Chemical Name |

|---|---|

| This compound | N-α-(9-Fluorenylmethyloxycarbonyl)-N-γ-(tert-butyloxycarbonyl)-D-2,4-diaminobutyric acid |

| SPPS | Solid-Phase Peptide Synthesis |

| Fmoc | 9-Fluorenylmethyloxycarbonyl |

| Boc | tert-Butoxycarbonyl |

| Dab | 2,4-Diaminobutyric acid |

| TFA | Trifluoroacetic acid |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |

| DIPEA | N,N-Diisopropylethylamine |

| DIC | N,N'-Diisopropylcarbodiimide |

| Alloc | Allyloxycarbonyl |

| ivDde | 1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl |

| NCL | Native Chemical Ligation |

| Wang Resin | p-Alkoxybenzyl alcohol resin |

| Rink Amide Resin | 4-(2',4'-Dimethoxyphenyl-Fmoc-aminomethyl)-phenoxyacetamido-norleucyl-MBHA resin |

Chemoenzymatic Synthesis of Modified Peptides

The integration of chemical and enzymatic methodologies offers a powerful and convergent strategy for the synthesis of complex modified peptides. This chemoenzymatic approach leverages the specificity of enzymes for certain transformations while relying on the versatility of chemical methods, such as Solid-Phase Peptide Synthesis (SPPS), for the assembly of peptide backbones. The use of this compound is notable in such strategies, particularly in the construction of chimeric macrocyclic peptide antibiotics. nih.govacs.org

A key example is the synthesis of bicyclic peptide antibiotics that are potent against Gram-negative pathogens. nih.govacs.org In this approach, a complex peptide is constructed by combining two distinct macrocycles. One of the macrocycles, a polymyxin-nonapeptide-enfumafungin (PMEN) fragment, is sourced through the enzymatic degradation of a readily available parent antibiotic, polymyxin (B74138), using the enzyme ficin. nih.govacs.org This enzymatic step provides a complex, naturally derived scaffold.

Concurrently, the second macrocycle, a protected β-hairpin peptide, is assembled through chemical synthesis. nih.govacs.org This synthesis begins with the loading of this compound onto a chlorotrityl (CTC) resin. nih.gov The peptide chain is then elongated using standard Fmoc-SPPS protocols. nih.gov this compound serves as a crucial starting point for building the peptide sequence, which includes other protected amino acids to form the linear precursor. nih.govacs.org Following the complete assembly of the linear peptide on the resin, a series of chemical steps, including deprotection and on-resin cyclization, are performed to form the second macrocycle. nih.gov

The final step involves the solution-phase coupling of the enzymatically derived PMEN fragment with the chemically synthesized β-hairpin macrocycle to yield the final chimeric bicyclic antibiotic. nih.govacs.org This convergent strategy, combining enzymatic degradation with this compound-initiated SPPS, demonstrates the efficiency of chemoenzymatic methods in accessing complex peptide architectures that would be challenging to produce through purely chemical or biological means. nih.gov

Research Findings: Synthesis of a Chimeric Bicyclic Antibiotic

The table below outlines the key stages in the chemoenzymatic synthesis of a bicyclic chimera, highlighting the distinct enzymatic and chemical phases. nih.govacs.org

| Synthesis Stage | Description | Key Reagents/Components | Reference |

| Enzymatic Scaffold Preparation | Degradation of the parent polymyxin to produce the PMEN fragment. | Polymyxin, Ficin | nih.govacs.org |

| Chemical Synthesis Initiation | Loading of the initial amino acid onto the solid support to begin SPPS. | This compound, Chlorotrityl (CTC) resin | nih.gov |

| Peptide Elongation | Stepwise addition of amino acids to build the linear peptide sequence. | Fmoc-protected amino acids, BOP, DIPEA | nih.gov |

| On-Resin Cyclization | Formation of the β-hairpin macrocycle directly on the solid support after linear assembly. | BOP, DIPEA | nih.gov |

| Fragment Coupling | Ligation of the enzymatically prepared PMEN fragment and the chemically synthesized peptide macrocycle in solution. | BOP, DIPEA | nih.govacs.org |

This table illustrates the synergy between enzymatic and chemical steps. The enzymatic process provides a complex building block from a natural source, while SPPS, initiated with this compound, allows for the precise construction of the second, custom-designed peptide component. nih.govacs.org

Role of Fmoc D Dab Boc Oh in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Peptide-Based Therapeutics

The incorporation of Fmoc-D-Dab(Boc)-OH into peptide sequences is a key strategy in the development of next-generation peptide therapeutics. Its D-configuration confers enhanced stability against enzymatic degradation, a common challenge in the clinical application of peptides. Furthermore, the protected side chain offers a site for specific modifications, enabling the fine-tuning of a peptide's pharmacological profile.

Development of Novel Drug Candidates

This compound serves as a fundamental component in the solid-phase peptide synthesis (SPPS) of new drug candidates. chemimpex.com Its use allows for the creation of peptides with improved therapeutic properties. Researchers have successfully utilized this amino acid derivative to synthesize peptide-based drugs for a range of diseases, including cancer and neurological disorders. chemimpex.com The stability and controlled deprotection afforded by the Fmoc and Boc groups make it an ideal choice for constructing complex therapeutic peptides. For instance, it has been instrumental in the synthesis of peptide mimetics, such as DOTA-modified peptides, which can chelate metals for applications in cancer diagnostics. medchemexpress.combioscience.co.uk

The synthesis of the antimicrobial peptide Murepavadin, which is highly active against Pseudomonas aeruginosa, exemplifies the practical application of this compound. mdpi.com In the SPPS of Murepavadin, this compound was the first amino acid attached to the resin, highlighting its foundational role in the assembly of this complex cyclic peptide. mdpi.com

Engineering Peptides with Enhanced Bioactivity

The introduction of D-amino acids like D-Dab is a well-established method for enhancing the bioactivity and stability of peptides. The D-configuration provides resistance to proteolysis, thereby increasing the in vivo half-life of the peptide. The diaminobutyric acid (Dab) residue itself, with its short, basic side chain, can be crucial for interactions with biological targets.

The strategic incorporation of this compound allows for precise control over the placement of these beneficial residues within a peptide sequence. This controlled incorporation is vital for creating peptides with specific conformations and functionalities that can lead to novel biological activities. The ability to generate diverse peptide libraries for screening biological activity is a significant advantage offered by this building block.

Table 1: Research Findings on Enhanced Bioactivity

| Research Area | Key Finding | Reference |

| Antimicrobial Peptides | Incorporation of Dab residues can enhance stability and improve MIC values against certain bacteria. | |

| General Peptide Synthesis | The use of D-amino acids like D-Dab enhances resistance to enzymatic degradation. | |

| Peptide Libraries | This compound enables the generation of diverse peptide libraries for screening novel biological activities. |

Structure-Activity Relationship Studies through Dab Residue Modification

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. The Dab residue provides a valuable point for modification to probe these relationships. mdpi.com Altering the properties of the Dab side chain can significantly impact a peptide's interaction with its target. asm.org

For example, in studies of polymyxin (B74138) analogs, modifications to the Dab residues were shown to substantially affect the electrostatic interactions with lipid A, a key component of the outer membrane of Gram-negative bacteria. asm.org Similarly, in the design of antimicrobial peptides, replacing lysine (B10760008) residues with Dab has been shown to maintain antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov These studies underscore the importance of the Dab residue in mediating biological effects and highlight how systematic modifications can lead to a deeper understanding of a peptide's mechanism of action. mdpi.comnih.gov

Bioconjugation Strategies with this compound

The side chain of the Dab residue, once deprotected, presents a primary amine that is an excellent handle for bioconjugation. This allows for the attachment of various molecules, such as targeting ligands, imaging agents, or cytotoxic drugs, to the peptide scaffold.

Conjugation for Targeted Drug Delivery

This compound is a valuable tool for developing targeted drug delivery systems. chemimpex.com By incorporating this amino acid into a peptide sequence, a specific site is created for the attachment of targeting moieties. This strategy is crucial for enhancing the efficacy of drugs by directing them to specific cells or tissues, thereby minimizing off-target effects. chemimpex.com The ability to conjugate biomolecules to peptides is a key application in developing advanced therapeutic and diagnostic tools. chemimpex.com

Synthesis of Peptide-Drug Conjugates (PDCs)

Peptide-drug conjugates (PDCs) are an emerging class of therapeutics that combine the targeting ability of peptides with the potency of small-molecule drugs. The synthesis of PDCs often relies on the availability of specific conjugation sites within the peptide. This compound provides an ideal solution, offering a latent amino group that can be selectively deprotected for drug attachment.

This approach has been utilized in the development of novel anticancer agents, where modifications to the structure can enhance selectivity and reduce side effects. chemimpex.com The versatility of this compound makes it a key component in the construction of PDCs and other complex bioconjugates aimed at creating safer and more effective treatments. chemimpex.com

Table 2: Applications in Bioconjugation

| Application | Description | Reference |

| Targeted Drug Delivery | The Dab side chain serves as a conjugation point for targeting ligands, improving drug specificity. | chemimpex.com |

| Peptide-Drug Conjugates (PDCs) | Enables the site-specific attachment of cytotoxic drugs to targeting peptides for cancer therapy. | chemimpex.com |

| Diagnostic Tools | Facilitates the conjugation of imaging agents for diagnostic purposes. | chemimpex.commedchemexpress.combioscience.co.uk |

Development of Multi-Functional Probes and Imaging Agents

The unique architecture of this compound makes it a valuable component in the construction of sophisticated molecular tools for diagnostics and research. Its utility in bioconjugation allows for the stable attachment of peptides to other molecules, such as imaging agents or probes, which is crucial for developing targeted diagnostic tools. chemimpex.comchemimpex.com

One significant application is in the synthesis of peptide mimetics designed for cancer diagnostics. For instance, Fmoc-D-Dap(Boc)-OH, a closely related derivative, is used to synthesize DOTA-modified peptides. medchemexpress.com These peptides can chelate metals, forming complexes that are effective in cancer diagnosis. medchemexpress.com Similarly, the diaminobutyric acid scaffold is integral to creating fluorescently labeled probes. In one study, a dansyl group was attached to a polymyxin analog via a diaminobutyric acid residue to create a fluorescent probe for studying cellular uptake. asm.org This approach highlights how the Dab residue can be selectively modified to introduce reporter molecules without compromising the peptide's primary biological function. These processes are fundamental in the development of targeted therapies and advanced diagnostic agents. chemimpex.com

Scaffold Design in Peptidic Drug Development

The incorporation of this compound into peptide backbones allows for the creation of unique structural motifs and scaffolds. Its side chain provides a strategic point for introducing branching, cyclization, or conjugation, which can significantly influence the resulting molecule's conformation, stability, and biological activity.

This compound is a key component in the synthesis of hairpin pyrrole-imidazole (Py-Im) polyamides, a class of synthetic molecules designed to bind to the minor groove of DNA with high affinity and sequence specificity. nih.gov In this context, the diaminobutyric acid (Dab) moiety functions as a "turn unit," enabling the polyamide to fold back on itself into the characteristic hairpin shape required for optimal DNA binding.

Specifically, the use of this compound as the synthetic precursor results in a γ-aminobutyric acid (γ-DABA) turn unit. nih.govoup.comnih.gov This is because the Fmoc-protected alpha-amino group is incorporated into the peptide backbone, while the Boc-protected gamma-amino group remains on the side chain, creating a three-methylene unit linker for the turn. oup.comresearchgate.net This γ-DABA turn is considered a standard and effective element for enhancing DNA binding affinity. nih.gov

Table 1: Comparison of Hairpin Polyamides Synthesized with Different D-Dab Turn Units

| Feature | Polyamide with γ-DABA Turn | Polyamide with α-DABA Turn | Source(s) |

| Precursor | This compound | Boc-D-Dab(Fmoc)-OH | nih.govoup.comresearchgate.net |

| Turn Structure | (R)-γ-diaminobutyric acid | (R)-α-diaminobutyric acid | oup.comresearchgate.net |

| Methylene Groups in Turn | Three | One | oup.comresearchgate.net |

| DNA Binding Affinity | Generally higher | Generally lower | nih.gov |

| DNA Alkylation (as Chlorambucil conjugate) | Faster rate, less specific | Slower rate, more specific | oup.com |

Stereochemistry is a defining factor in the biological activity of peptides. The use of D-amino acids, such as D-Dab, in place of their natural L-enantiomers provides a crucial advantage: enhanced stability against proteolytic degradation by endogenous enzymes. nih.gov This resistance to breakdown prolongs the in vivo half-life of peptide-based drugs.

In the context of hairpin polyamides, the stereochemistry of the Dab turn unit has a profound impact. Studies have compared conjugates made with D-Dab (both α- and γ-linked) and their S-enantiomers (L-Dab). oup.comnih.gov The results showed that conjugates containing the D-isomer (specifically, 1R-Chl and 2R-Chl) were effective DNA alkylators, whereas the S-isomers were poor alkylators and exhibited minimal biological activity. nih.gov This demonstrates that the specific three-dimensional arrangement conferred by the D-configuration is essential for the molecule's intended function. The general principle is that while L- and D-amino acids have identical chemical properties, their spatial orientation is mirrored, leading to different interactions with chiral biological molecules like enzymes and receptors. nih.govyoutube.com

Applications in Specific Therapeutic Areas

The desirable properties imparted by this compound have led to its use in the development of peptides for various therapeutic applications, including oncology and endocrinology.

This compound and its derivatives are valuable building blocks for engineering peptide-based drugs with anti-tumor activity. chemimpex.com The incorporation of Dab residues into peptide sequences can enhance their efficacy against cancer cells.

Research on analogs of the antimicrobial peptide Aurein 1.2, which also possesses anticancer properties, has shown that substituting lysine residues with non-proteinogenic amino acids like ornithine (Orn) and diaminobutyric acid (Dab) can improve antiproliferative activity. mdpi.com Specifically, an analog where the eighth residue was replaced with Dab, denoted EH [Dab]⁸, showed significant activity against the MCF-7 breast cancer cell line. mdpi.com Another analog with Dab at positions 7 and 8 exhibited the highest selectivity for tumor cells over normal cells. mdpi.com Furthermore, the L-isomer, Fmoc-Dab(Boc)-OH, has been described in the context of cyclic lipopeptides that show pro-inflammatory cytokine activity in human colon carcinoma cells, which may contribute to the suppression of tumor growth. biosynth.com

Table 2: Antiproliferative Activity of Aurein 1.2 Analogs Containing Dab

| Peptide Analog | Target Cell Line | IC₅₀ (µM) | Selectivity Index (SI) | Source(s) |

| EH [Dab]⁸ | MCF-7 (Breast Cancer) | 67.21 ± 2.57 | Not Specified | mdpi.com |

| EH [Dab]⁷,⁸ | MCF-7 (Breast Cancer) | Not Specified | 1.82 | mdpi.com |

IC₅₀ represents the concentration required to inhibit 50% of cell growth. The Selectivity Index (SI) compares the cytotoxicity towards cancer cells versus normal cells.

This compound is a documented precursor for the synthesis of somatostatin (B550006) analogs. medchemexpress.com Native somatostatin is a peptide hormone with a very short biological half-life, which limits its therapeutic use. eur.nl The development of synthetic analogs aims to overcome this instability while retaining or improving binding to somatostatin receptors (SSTRs), which are overexpressed on many neuroendocrine tumors. eur.nlresearchgate.net

The inclusion of D-amino acids is a common strategy in the design of stable and potent somatostatin analogs. For example, the replacement of L-Trp with D-Trp is known to enhance stability and improve affinity for the SSTR2 receptor by promoting the ideal β-turn structure. eur.nl The use of this compound allows for the introduction of the stable D-amino acid configuration and provides a side chain that can be used for further modifications, such as cyclization or conjugation, which are key features in modern somatostatin analog design. medchemexpress.com

Peptides with Antibacterial Activity

The non-proteinogenic amino acid this compound is a critical building block in the solid-phase peptide synthesis (SPPS) of potent antibacterial peptides. medchemexpress.comchemicalbook.com Its utility stems from the unique structural features of the D-2,4-diaminobutyric acid (D-Dab) residue. The D-configuration provides significant resistance to proteolytic degradation by enzymes that typically recognize L-amino acids, thereby enhancing the peptide's stability and bioavailability in biological environments. researchgate.netfrontiersin.org Furthermore, upon removal of the Boc protecting group, the side chain's primary amine becomes protonated at physiological pH, conferring a positive charge to the peptide. This cationic nature is fundamental to the primary mechanism of action for many antimicrobial peptides (AMPs), which involves electrostatic attraction to the negatively charged components of bacterial cell membranes, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. frontiersin.orgresearchgate.net

Research has demonstrated that the incorporation of D-Dab residues is a successful strategy for designing novel AMPs and for optimizing existing ones. The length and flexibility of the Dab side chain are considered crucial for the resulting lipopeptide's effectiveness. doi.org The strategic substitution of other cationic residues, like arginine or lysine, with D-Dab can fine-tune a peptide's properties. For example, while arginine has a longer side chain with a guanidino group, the shorter amine-containing side chain of Dab can alter the peptide's interaction with the bacterial membrane and, in some cases, improve its activity or reduce its toxicity to mammalian cells. researchgate.netnih.gov

Several studies have synthesized and evaluated peptides containing D-Dab, yielding promising antibacterial agents with broad-spectrum activity. These synthetic peptides often take the form of lipopeptides, where a fatty acid is attached to the peptide sequence to enhance its amphipathic character, further promoting membrane interaction and disruption.

Detailed Research Findings:

A notable study focused on the development of an evolved AMP, named DTr18-dab, which incorporates D-Dab in place of D-arginine residues. nih.gov This peptide demonstrated broad-spectrum activity against several drug-resistant Gram-negative and Gram-positive bacteria. nih.gov Crucially, DTr18-dab was also effective against established bacterial biofilms and retained its bactericidal activity in 100% human serum, a significant hurdle for many peptide-based therapeutics. nih.gov The combination of the D-amino acid backbone and the D-Dab residues was essential for this stability and activity. nih.gov

Another area of research involves ultrashort cationic lipopeptides (USCLs) rich in diaminobutyric acid. One study synthesized a series of L-Dab-containing lipopeptides with varying acyl chain lengths. doi.orgx-mol.com The results showed that the length of the lipid tail was a key determinant of activity, with C16-conjugated peptides being most effective against Escherichia coli and Staphylococcus aureus. doi.orgx-mol.com This highlights how this compound can be used in combination with lipid moieties to create potent antibacterial agents.

Furthermore, Dab-based dendrons have been used as carriers to deliver antisense peptide nucleic acids (PNAs) into Gram-negative bacteria. nih.govacs.org Conjugates using a diaminobutanoic acid (DAB) dendron scaffold showed significant, specific bactericidal activity against E. coli and Klebsiella pneumoniae. nih.govacs.org This demonstrates the versatility of the Dab structure, facilitated by building blocks like this compound, in creating complex antibacterial constructs that operate via mechanisms beyond direct membrane lysis. nih.gov

The following tables summarize the minimum inhibitory concentration (MIC) data from selected research, showcasing the effectiveness of peptides synthesized using the D-Dab building block.

Table 1: Antibacterial Activity of DTr18-dab

This table presents the Minimum Inhibitory Concentration (MIC) of the peptide DTr18-dab, which contains D-diaminobutyric acid residues, against various bacterial strains. Data sourced from a study on selective and stable antimicrobial peptides. nih.gov

| Bacterial Strain | Type | MIC (µg/mL) |

| Escherichia coli ATCC 25922 | Gram-Negative | 4 |

| Klebsiella pneumoniae ATCC 13883 | Gram-Negative | 2 |

| Acinetobacter baumannii AR Bank #0032 | Gram-Negative | 8 |

| Pseudomonas aeruginosa ATCC 27853 | Gram-Negative | 8 |

| Staphylococcus aureus ATCC 29213 | Gram-Positive | 8 |

| Enterococcus faecalis ATCC 29212 | Gram-Positive | 8 |

Table 2: Antibacterial Activity of L-Dab-Rich Ultrashort Cationic Lipopeptides (USCLs)

This table shows the Minimum Inhibitory Concentration (MIC) for a series of USCLs with varying N-acyl chain lengths against different microbes. The peptide moiety is rich in L-2,4-diaminobutyric acid. Data sourced from a study evaluating these USCLs as antimicrobial agents. doi.org

| Lipopeptide | Escherichia coli MIC (µM) | Staphylococcus aureus MIC (µM) | Candida albicans MIC (µM) |

| C₁₂-Dab₂-NH₂ | >128 | >128 | 128 |

| C₁₄-Dab₂-NH₂ | 32 | 16 | 64 |

| C₁₆-Dab₂-NH₂ | 8 | 8 | 32 |

| C₁₈-Dab₂-NH₂ | 16 | 16 | 16 |

| C₁₂-Dab₃-NH₂ | >128 | >128 | >128 |

| C₁₄-Dab₃-NH₂ | 16 | 16 | 64 |

| C₁₆-Dab₃-NH₂ | 8 | 8 | 32 |

| C₁₈-Dab₃-NH₂ | 16 | 16 | 16 |

Advanced Characterization and Analytical Methodologies for Fmoc D Dab Boc Oh

Chromatographic Purity Assessment (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the chemical purity of Fmoc-D-Dab(Boc)-OH. This method separates the target compound from any impurities, such as starting materials, byproducts, or degradation products. Purity levels for commercially available this compound are typically specified to be high, often ≥97.0% or ≥98.0%. sigmaaldrich.comcalpaclab.com For applications in solid-phase peptide synthesis, even higher purity, often ≥99%, is desirable to minimize the accumulation of deletion or modified sequences in the final peptide product. sigmaaldrich.commerckmillipore.com

The assessment is typically performed using reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the compound and its impurities between the two phases.

Table 1: Typical HPLC Purity Specifications for this compound

| Parameter | Specification |

|---|---|

| Purity (HPLC) | ≥97.0% to ≥99.0% |

Spectroscopic Characterization (IR, NMR)

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups within the molecule. The IR spectrum of this compound is expected to show distinct absorption bands corresponding to the vibrations of its constituent bonds.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H (urethane) | 3300-3500 |

| C-H (aromatic/aliphatic) | 2850-3100 |

| C=O (urethane, carboxylic acid) | 1680-1760 |

| C=C (aromatic) | 1450-1600 |

| C-O | 1000-1300 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of the molecule in solution. The chemical shifts, coupling constants, and integration of the signals in the NMR spectra provide a detailed map of the hydrogen and carbon atoms.

For this compound, the ¹H NMR spectrum would feature characteristic signals for the protons of the Fmoc, Boc, and diaminobutyric acid moieties. For instance, the aromatic protons of the fluorenyl group would appear in the downfield region (typically δ 7.0-8.0 ppm), while the aliphatic protons of the diaminobutyric acid backbone and the tert-butyl group of the Boc protecting group would be found in the upfield region. scienceopen.com The ¹³C NMR spectrum would similarly display distinct signals for each carbon atom, confirming the carbon skeleton of the molecule. scienceopen.com

Chiral Purity Determination

Ensuring the enantiomeric purity of this compound is critical, as the presence of the L-enantiomer can lead to the formation of diastereomeric impurities in the final peptide, potentially altering its biological activity. sigmaaldrich.commerckmillipore.comrsc.org Chiral HPLC is the predominant method for determining the enantiomeric excess (ee) of Fmoc-protected amino acids. phenomenex.com

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to their separation. Polysaccharide-based CSPs are commonly employed for this purpose. phenomenex.comresearchgate.net The expected enantiomeric purity for high-quality this compound is typically very high, often exceeding 99.0% ee, with some applications requiring ≥99.8% ee. sigmaaldrich.commerckmillipore.comphenomenex.com The enantiomeric purity can also be assessed by derivatization with a chiral agent to form diastereomers that can be separated by standard chromatography or analyzed by NMR. wikipedia.org

Table 3: Typical Chiral Purity Specifications for this compound

| Parameter | Specification |

|---|---|

| Enantiomeric Purity (ee) | ≥99.0% to ≥99.9% |

Mass Spectrometry for Structural Confirmation

Mass spectrometry (MS) is employed to confirm the molecular weight of this compound and to provide further structural information through fragmentation analysis. The molecular formula of this compound is C₂₄H₂₈N₂O₆, corresponding to a molecular weight of approximately 440.49 g/mol . sigmaaldrich.com

In a mass spectrum, the compound is expected to show a molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) corresponding to this mass. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion, yielding a characteristic pattern of fragment ions. Common fragmentation pathways for this compound would include the loss of the Boc group (100 Da) and the Fmoc group (222 Da), providing definitive structural confirmation. nih.gov

Table 4: Key Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₄H₂₈N₂O₆ |

| Molecular Weight | 440.49 g/mol |

| Expected [M+H]⁺ | ~441.19 m/z |

Optical Rotation Measurements for Stereochemical Integrity

Optical rotation is a classical method used to confirm the stereochemical integrity of chiral molecules. It measures the rotation of plane-polarized light by a solution of the compound. The specific rotation, [α], is a characteristic physical property of a chiral substance. For this compound, a specific optical rotation value has been reported as [α]₂₀/₅₄₆ of -14.5 ± 1°, measured at a concentration of 1% in methanol. sigmaaldrich.com This measurement provides a straightforward and rapid confirmation of the bulk enantiomeric composition of the sample.

Table 5: Optical Rotation Data for this compound

| Parameter | Value |

|---|---|

| Specific Rotation [α]₂₀/₅₄₆ | -14.5 ± 1° (c = 1% in methanol) |

Research Considerations and Methodological Challenges

Minimizing Side Reactions During Synthesis and Deprotection

The synthesis and subsequent deprotection steps involving Fmoc-D-Dab(Boc)-OH require meticulous control to prevent unwanted side reactions that can compromise peptide yield and purity.

Fmoc Deprotection: The standard Fmoc deprotection, typically achieved using piperidine (B6355638) in dimethylformamide (DMF), is a base-catalyzed β-elimination reaction publish.csiro.augoogle.com. While generally efficient, incomplete deprotection can occur, necessitating extended reaction times or the addition of auxiliary bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) iris-biotech.de. The presence of other reactive functional groups within the peptide sequence or on the resin can also lead to complications. For instance, the free amino group of certain amino acids, such as lysine (B10760008), can prematurely remove the Fmoc group through nucleophilic attack, a phenomenon known as "scrambling" researchgate.net. While the γ-amino group of Dab is protected by Boc, the potential for similar, albeit less pronounced, side reactions with unprotected amino groups must be considered in complex sequences researchgate.net.

Boc Deprotection: The Boc protecting group on the γ-amino side chain is typically removed using trifluoroacetic acid (TFA) peptide.com. This acid-labile group can generate reactive carbocations during cleavage from the resin. These carbocations may subsequently react with nucleophilic amino acid side chains, such as tryptophan, methionine, or tyrosine, leading to alkylation byproducts. The use of scavengers, such as triisopropylsilane (B1312306) (TIS) or ethanedithiol (EDT), in the TFA cleavage cocktail is crucial to quench these reactive species and prevent such side reactions peptide.comsigmaaldrich.com.

Synthesis of this compound: The synthesis of the building block itself involves protection steps. For example, one reported method avoids palladium catalysts for large-scale production, utilizing Fmoc-Gln-OH and subsequent Boc protection of the γ-amino group google.com. Ensuring regioselectivity during the protection of the two amino groups is paramount during the synthesis of the amino acid derivative to yield the desired this compound.

Table 1: Common Protecting Group Removal Conditions in SPPS

| Protecting Group | Removal Reagent/Conditions | Stability To | Notes |

| Fmoc | Piperidine (e.g., 20% in DMF) | Acidic conditions (TFA) | Base-labile. publish.csiro.augoogle.com |

| Boc | Trifluoroacetic Acid (TFA) (e.g., 95% in DCM) | Basic conditions (piperidine), hydrogenation | Acid-labile. Potential for carbocation reactions with Trp, Tyr, Met if scavengers are omitted. peptide.comsigmaaldrich.com |

Addressing Stability Issues in Complex Synthetic Environments

The stability of this compound and its incorporated residues within the complex chemical environment of SPPS is critical for successful peptide synthesis.

Chemical Stability: Fmoc-protected amino acids are generally stable solids and are compatible with the solvents and reagents used in standard SPPS cycles, including coupling agents like HBTU/HATU and bases like DIPEA . The dual protection strategy ensures that the reactive amino groups remain masked during peptide bond formation. However, the Boc group's lability to strong acids means that sequences containing this compound must be handled with care during acid-mediated cleavage or deprotection steps.

Racemization: As a D-amino acid derivative, this compound is susceptible to racemization, particularly during the activation and coupling steps. While the Fmoc and Boc protecting groups help to suppress epimerization, careful optimization of coupling conditions, including the choice of coupling reagents and reaction times, is necessary. Low-temperature alkylation and the use of chiral additives have been suggested to mitigate racemization in related compounds .

Degradation Pathways: Incomplete Boc deprotection can lead to the formation of byproducts upon subsequent acidic treatment . Furthermore, the inherent reactivity of the amino groups, even when protected, means that prolonged exposure to harsh conditions or incompatible reagents could potentially lead to degradation or unintended modifications.

Scaling Up Synthesis for Preclinical and Clinical Research

Transitioning from laboratory-scale synthesis to larger scales for preclinical and clinical research presents distinct challenges and requires process optimization.

Cost-Effectiveness: Derivatives with additional modifications, such as the methyl group in Fmoc-D-Dab(Boc,Me)-OH, are generally more expensive than their simpler counterparts due to the increased synthetic steps involved . For large-scale production, cost-effective synthesis routes and reagent sourcing become critical factors.

Manufacturing Standards: For preclinical and clinical applications, manufacturing must adhere to Good Manufacturing Practice (GMP) standards. This includes ensuring high purity of the building blocks, employing validated processes, and maintaining robust quality control measures. Facilities equipped for commercial batch production and reliable supply chains are necessary .

Green Chemistry Principles: Modern approaches to large-scale synthesis increasingly focus on adopting greener methodologies, such as avoiding highly toxic reagents or explosive intermediates, and optimizing solvent usage and recycling researchgate.net.

Comparative Studies with Other Diamino Acid Derivatives

This compound is often compared with other diamino acid derivatives, such as Fmoc-D-Dap(Boc)-OH (diaminopropionic acid) and Fmoc-D-Orn(Boc)-OH (ornithine), to understand their distinct roles and properties in peptide synthesis.

This compound vs. Fmoc-D-Dap(Boc)-OH: Diaminopropionic acid (Dap) possesses a shorter side chain with the second amino group at the β-position, compared to the γ-position in diaminobutyric acid (Dab) . This difference in side chain length and amino group position can influence steric interactions during peptide assembly and the resulting peptide's conformation and properties. Critically, studies indicate that Dab and ornithine cannot form peptides due to rapid cyclization that blocks peptide synthesis, whereas diaminopropionic acid undergoes effective peptide ligation acs.orgnih.gov. This fundamental difference in peptide bond formation capability highlights a significant methodological consideration when choosing between these building blocks.

Fmoc-Dab(Boc)-OH vs. Fmoc-Orn(Boc)-OH: Ornithine also has a three-carbon chain separating the amino groups, similar to Dab, but the side chain amino group is at the ε-position acs.org. Like Dab, ornithine is prone to cyclization that impedes peptide synthesis acs.orgnih.govresearchgate.net. Lysine, a proteinogenic amino acid with a four-carbon chain and an ε-amino group, is generally favored in biological systems, possibly due to an evolutionary advantage in coupling and coding as a preformed monomer nih.gov. The choice between Dab and ornithine derivatives often depends on the specific structural requirements and desired properties of the target peptide, as well as the synthetic feasibility.

Table 2: Comparative Side Chain Properties of Diamino Acids in Peptide Synthesis

| Amino Acid Derivative | Side Chain Length (C atoms from α-carbon) | Side Chain Amino Group Position | Key Characteristic | Reference |

| This compound | 3 | γ-position | Basis for the compound. | peptide.com |

| Fmoc-D-Dap(Boc)-OH | 2 | β-position | Shorter side chain, less steric hindrance. Cannot form peptides due to cyclization. acs.orgnih.gov | peptide.com |

| Fmoc-D-Orn(Boc)-OH | 3 | ε-position | Similar chain length to Dab, but different amino group position. Cannot form peptides due to cyclization. acs.orgnih.gov | peptide.comlookchem.com |

| Fmoc-D-Lys(Boc)-OH | 4 | ε-position | Standard proteinogenic amino acid. | publish.csiro.aupeptide.com |

Table 3: Coupling Efficiency and Considerations for Diamino Acid Derivatives

| Amino Acid Derivative | Typical Coupling Reagents | Typical Coupling Time | Efficiency Considerations | Notes |

| This compound | HBTU/HATU + DIPEA | 30-60 min | Methyl group may reduce coupling efficiency due to steric hindrance, potentially requiring optimized reagents (e.g., HCTU or PyBOP) and extended times. | |

| Fmoc-D-Dap(Boc)-OH | HBTU/DIC | Varies | Generally high efficiency (>90%) with standard coupling agents. | |

| Fmoc-D-Orn(Boc)-OH | Standard coupling agents | Varies | Less specific data readily available compared to Dab/Dap in the searched literature. | peptide.com |

The careful selection of this compound, coupled with an understanding of its chemical properties and potential challenges, is essential for the successful synthesis of complex peptides with tailored functionalities.

Compound List:

this compound

Fmoc-D-Dab(Boc,Me)-OH

Fmoc-D-Dap(Boc)-OH

Fmoc-D-Orn(Boc)-OH

Fmoc-D-Lys(Boc)-OH

Fmoc-Dab(Alloc)-OH

Fmoc-D-Trp(Boc)-OH

Fmoc-Gln-OH

Fmoc-Dab-OH

Fmoc-D-Dab(Fmoc)-OH

Boc-D-Dab(Fmoc)-OH

Fmoc-D-Dab(Mtt)-OH

Fmoc-D-Dab(ivDde)-OH

Fmoc-D-Dap(ivDde)-OH

Fmoc-D-Orn(ivDde)-OH

Fmoc-D-Lys(ivDde)-OH

Fmoc-D-Lys(Dde)-OH

Fmoc-D-Lys(MeDmb)-OH

Fmoc-D-Lys(EtDmb)-OH

Fmoc-D-Lys(ivDmb)-OH

Fmoc-D-Dbu(Boc)-OH

Fmoc-D-Hse(Trt)-OH

Fmoc-D-Hse-OAll

Conclusion and Future Perspectives in Fmoc D Dab Boc Oh Research

Summary of Key Advancements and Research Contributions

The primary contribution of Fmoc-D-Dab(Boc)-OH lies in its utility in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). chemimpex.comspringernature.com As a derivative of D-2,4-diaminobutyric acid, it introduces a D-amino acid into the peptide chain, which is a fundamental strategy to increase resistance to enzymatic degradation by proteases. researchgate.netmdpi.com This enhanced stability is a crucial attribute for the development of peptide-based therapeutics with improved pharmacokinetic profiles.

Key research contributions enabled by this compound include:

Synthesis of Potent Antimicrobial Peptides (AMPs): The diaminobutyric acid residue is a common feature in many natural and synthetic AMPs, contributing to their cationic nature, which is essential for interaction with and disruption of bacterial membranes. medchemexpress.comnih.gov The use of the D-enantiomer further enhances the longevity of these peptides in a biological environment. mdpi.com

Development of Structurally Constrained Peptides: The side chain of the Dab residue provides a point for intramolecular cyclization or for attaching other molecules. This has been exploited to create cyclic peptides and peptidomimetics with well-defined three-dimensional structures that can mimic protein epitopes or bind to specific biological targets with high affinity. nih.gov

Modification of Bioactive Peptides: Researchers have successfully substituted proteinogenic amino acids like lysine (B10760008) with D-Dab in known bioactive peptides. nih.govnih.gov These modifications are performed to investigate structure-activity relationships and to fine-tune the biological activity and stability of the parent peptide. For example, replacing lysine with Dab in analogs of the antimicrobial peptide Aurein 1.2 was studied to understand the importance of the side-chain length and stereochemistry on antimicrobial and anticancer potency. nih.gov

Emerging Trends in Peptide and Peptidomimetic Research Utilizing this compound

The field of peptide science is continuously evolving, with a focus on creating molecules that bridge the gap between small molecules and large biologics. nih.govacs.org this compound is integral to several emerging trends in this area.

One significant trend is the design of stapled and cyclic peptides . arxiv.org These conformations restrict the peptide's flexibility, locking it into a bioactive shape, which can lead to increased target affinity, enhanced cell permeability, and improved stability. nih.gov The gamma-amino group of the Dab residue, protected by the Boc group, serves as a convenient handle for on-resin cyclization or for introducing synthetic staples.

Another emerging area is the synthesis of peptide-drug conjugates (PDCs) . broadpharm.com The side chain of the D-Dab residue can be selectively deprotected to attach cytotoxic drugs, imaging agents, or other functional moieties. This allows for the targeted delivery of cargo to specific cells or tissues, a strategy with significant potential in oncology.

| Research Trend | Application of this compound | Potential Advantage |

| Cyclic Peptides | Provides a D-amino acid residue for inducing turns and a side-chain for intramolecular lactam bridge formation. | Enhanced receptor affinity, increased proteolytic stability, and defined conformation. nih.govarxiv.org |

| Stapled Peptides | The Dab side chain acts as an anchor point for hydrocarbon staples to reinforce helical structures. | Improved cell penetration, increased target engagement, and resistance to degradation. |

| Peptide-Drug Conjugates | The gamma-amino group serves as a conjugation site for therapeutic or diagnostic agents. | Targeted delivery of payloads to specific tissues, reducing systemic toxicity. broadpharm.com |

| Peptidomimetics | Incorporation of a non-proteinogenic D-amino acid to alter peptide backbone and properties. | Improved bioavailability, stability, and novel biological activities. researchgate.net |

Potential for Novel Therapeutic and Diagnostic Applications

The unique peptides and peptidomimetics synthesized using this compound have significant potential across a range of therapeutic and diagnostic fields.

In therapeutics , the most prominent application is in the development of new antimicrobial agents to combat antibiotic-resistant bacteria. medchemexpress.comnih.gov Peptides containing D-Dab can disrupt bacterial membranes, a mechanism of action less prone to the development of resistance compared to conventional antibiotics. semanticscholar.org In oncology, cyclic peptides and PDCs incorporating D-Dab are being investigated as targeted cancer therapies. broadpharm.com These agents can be designed to bind to specific tumor-associated receptors, delivering a cytotoxic payload directly to cancer cells.

In the realm of diagnostics , peptides containing D-Dab can be labeled with radioisotopes or fluorescent dyes to create targeted imaging agents. These probes can be used in techniques like Positron Emission Tomography (PET) or fluorescence imaging to visualize and diagnose diseases such as cancer with high specificity.

| Application Area | Specific Use | Rationale for Using this compound |

| Therapeutics (Antimicrobials) | Development of novel antibiotics against resistant pathogens. | D-Dab contributes to cationic charge for membrane disruption and provides enzymatic stability. medchemexpress.comnih.gov |

| Therapeutics (Oncology) | Creation of targeted peptide-drug conjugates. | The D-configuration enhances stability, and the side chain allows for drug attachment. broadpharm.com |

| Diagnostics (Imaging) | Synthesis of peptide-based imaging probes for disease detection. | Allows for site-specific labeling and improved in vivo stability of the probe. |

Interdisciplinary Research Opportunities

The versatility of this compound opens doors for collaboration between peptide chemists and researchers in other scientific disciplines.

Materials Science: Peptides incorporating D-Dab can be designed to self-assemble into novel biomaterials such as hydrogels or nanofibers. These materials could find applications in tissue engineering, regenerative medicine, and controlled drug release systems.

Chemical Biology: Synthetic peptides containing D-Dab can be used as chemical probes to study complex biological processes, such as protein-protein interactions or enzyme mechanisms. Their inherent stability makes them ideal for in vitro and in cell-based assays.

Asymmetric Catalysis: The constrained conformations of cyclic peptides, which can be synthesized using D-Dab, are being explored as scaffolds for novel catalysts. nih.gov These peptide-based catalysts could enable highly selective chemical transformations for the synthesis of complex molecules.

Q & A

Q. What are the critical considerations for synthesizing peptides containing Fmoc-D-Dab(Boc)-OH in solid-phase peptide synthesis (SPPS)?

Methodological Answer:

- Resin Loading : Use chlorotrityl (CTC) resin for optimal coupling efficiency. Load this compound via standard Fmoc-SPPS protocols with a 4:4:8 molar ratio of amino acid:BOP:DIPEA for coupling .

- Side-Chain Protection : The Boc group on Dab prevents undesired side reactions during elongation. Ensure compatibility with other protecting groups (e.g., Trt for Hse, Allyl for Glu C-terminus) .

- Deprotection : Use 20% piperidine in DMF for Fmoc removal, and monitor completion via Kaiser test or UV monitoring .

Q. How can researchers validate the purity and identity of this compound in synthesized peptides?

Methodological Answer:

- Analytical Techniques :

- HPLC : Use reverse-phase HPLC (C18 column, 0.1% TFA in H2O/ACN gradient) to assess purity (>95% target peak) .

- Mass Spectrometry : Confirm molecular weight via HRMS (e.g., [M+H]<sup>+</sup> for this compound: 440.49 g/mol) .

- NMR : Verify stereochemistry and Boc/Fmoc retention using <sup>1</sup>H and <sup>13</sup>C NMR in deuterated solvents (e.g., DMSO-d6) .

Q. What are the storage and handling protocols for this compound to ensure stability?

Methodological Answer:

- Storage : Store at 2–30°C in a desiccator with silica gel to prevent hydrolysis of the Boc group. Avoid prolonged exposure to light or humidity .

- Reconstitution : Dissolve in DMF or DCM (10–20 mM stock solutions). Warm to 37°C and sonicate if precipitation occurs .

Advanced Research Questions

Q. How can this compound be integrated into complex peptide architectures, such as macrocyclic or branched peptides?

Methodological Answer:

- Macrocyclization : After linear SPPS, perform on-resin cyclization using BOP/DIPEA (4:8 molar ratio) in CH2Cl2. Monitor reaction completion via HPLC .

- Branched Peptides : Use orthogonal protection (e.g., Alloc on Dab) for selective deprotection and coupling of secondary chains .

- Case Study : In the synthesis of (+)-(R)-Tiruchanduramine, this compound enabled stereospecific coupling of β-carboline-3-carboxylic acid and guanidine derivatives .

Q. What strategies address contradictions in solubility or coupling efficiency of this compound in hydrophobic peptide sequences?

Methodological Answer:

- Solubility Enhancement : Add chaotropic agents (e.g., 0.1% TFA in DMF) or use microwave-assisted synthesis (90°C, 30 W) to improve coupling kinetics .

- Coupling Optimization : Double coupling with HATU/Oxyma Pure (1:1:2 molar ratio) for sterically hindered residues. Validate via ninhydrin test .

- Contradiction Resolution : If Boc deprotection occurs prematurely (e.g., in acidic conditions), substitute with Alloc or Mtt protection for improved stability .

Q. How does this compound facilitate mechanistic studies in peptide-antibiotic interactions?

Methodological Answer:

- Antimicrobial Activity Assays : Incorporate this compound into lipopeptide backbones (e.g., daptomycin analogs). Test MICs via broth microdilution in CAMHB with 0.002% Tween-80 .

- Structure-Activity Relationships (SAR) : Compare Boc-protected vs. deprotected Dab analogs to evaluate the role of cationic charge in membrane disruption .

Q. What analytical methods resolve challenges in quantifying Boc group retention during SPPS with this compound?

Methodological Answer:

- In-Process Monitoring : Use FT-IR spectroscopy to track Boc carbonyl peaks (~1680 cm<sup>−1</sup>) during synthesis .

- Post-Synthesis Analysis : Perform Edman degradation or partial acid hydrolysis (10% TFA, 0°C) followed by LC-MS to confirm Boc retention .

Methodological Best Practices

Q. How to troubleshoot low yields in this compound-mediated peptide cyclization?

Methodological Answer:

- Resin Swelling : Pre-swell resin in CH2Cl2 for 1 hr before cyclization to improve reagent access .

- Catalyst Optimization : Use Pd(PPh3)4/PhSiH3 (1:10 molar ratio) for efficient Allyl group removal without side reactions .

- Purification : After TFA cleavage, precipitate peptides in MTBE:hexanes (1:1) and purify via RP-HPLC with 0.1% formic acid gradients .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.